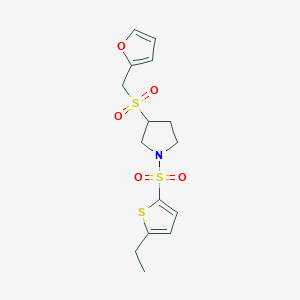
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have a protective effect on the cardiovascular system and may help regulate blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, the compound has certain limitations, such as its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, studies may focus on the compound's potential as a diagnostic tool for the early detection of diseases such as cancer.
Synthesis Methods
The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex process that involves several steps. The initial step involves the reaction of 5-ethylthiophene-2-carbaldehyde with 1,3-dibromopropane in the presence of sodium hydride to form 5-ethylthiophene-2-carbaldehyde-1,3-dibromopropane. The resulting product is then reacted with furan-2-methanethiol in the presence of potassium carbonate to form 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine.
Scientific Research Applications
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-tumor activities. It has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S3/c1-2-13-5-6-15(22-13)24(19,20)16-8-7-14(10-16)23(17,18)11-12-4-3-9-21-12/h3-6,9,14H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPYTJNFHIWUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

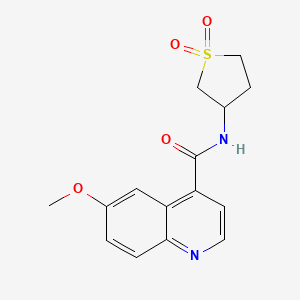
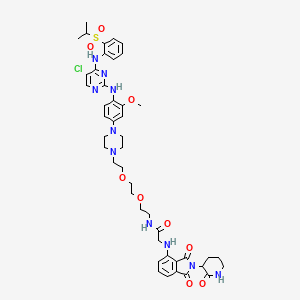
![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)
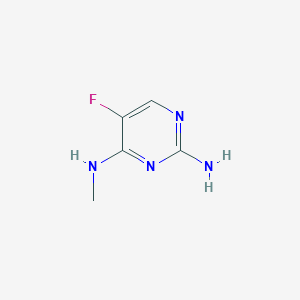
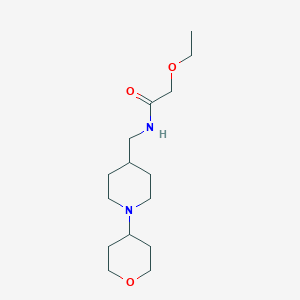
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2854699.png)
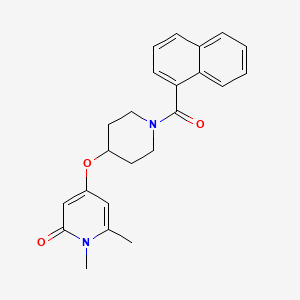
![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2854703.png)
![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)
![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)

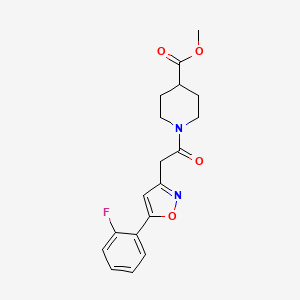
![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)